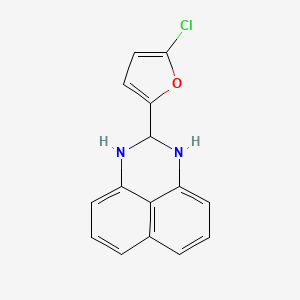
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that contains both furan and perimidine moieties. The presence of a chlorine atom on the furan ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 5-chlorofuran-2-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the perimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and perimidine moieties. The chlorine atom may also play a role in enhancing its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorofuran-2-YL)-1H-benzimidazole
- 2-(5-Chlorofuran-2-YL)-1H-imidazole
- 2-(5-Chlorofuran-2-YL)-1H-pyrimidine
Uniqueness
2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is unique due to the presence of both furan and perimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
43213-65-6 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-(5-chlorofuran-2-yl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,15,17-18H |
Clave InChI |
YTXCSGUFKCUCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(O4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
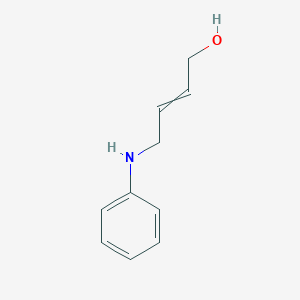

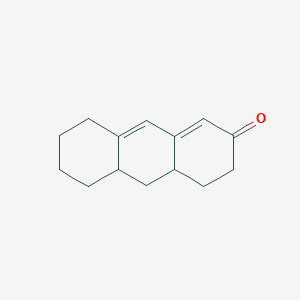
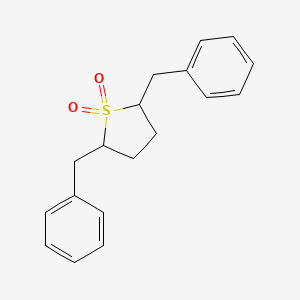



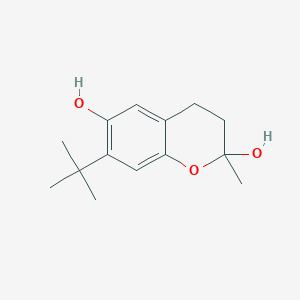
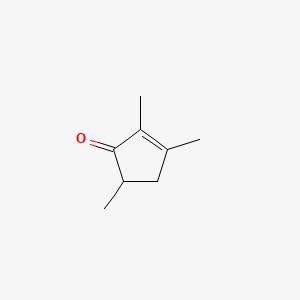
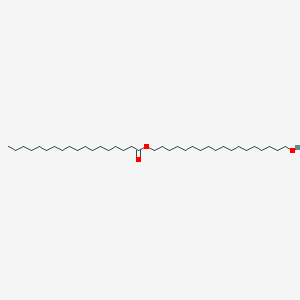
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

